4-chlorophenyl 1-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl sulfide
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Overview
Description
4-chlorophenyl 1-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl sulfide is a complex organic compound with the molecular formula C22H21Cl2N3O3S2 and a molecular weight of 510.465 g/mol . This compound is characterized by the presence of multiple functional groups, including chlorophenyl, sulfonyl, pyrrolidinyl, carbonyl, and pyrazolyl sulfide moieties. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorophenyl 1-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl sulfide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, often using chlorobenzene derivatives.
Sulfonylation: The sulfonyl group is added through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Pyrrolidinyl Carbonylation: The pyrrolidinyl group is introduced via nucleophilic substitution reactions, often using pyrrolidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-chlorophenyl 1-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated solvents, bases or acids, catalysts such as palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
4-chlorophenyl 1-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl sulfide is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-chlorophenyl 1-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl sulfide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, modulate receptor activities, or interfere with cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
- 4-chlorophenyl 3,5-dimethyl-1-({1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)-1H-pyrazol-4-yl sulfide
- 4-chlorophenyl 3,5-dimethyl-1-({1-[(4-nitrophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)-1H-pyrazol-4-yl sulfide
- 4-chlorophenyl 3,5-dimethyl-1-({1-[(4-methoxyphenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)-1H-pyrazol-4-yl sulfide
Uniqueness
4-chlorophenyl 1-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl sulfide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H21Cl2N3O3S2 |
---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C22H21Cl2N3O3S2/c1-14-21(31-18-9-5-16(23)6-10-18)15(2)27(25-14)22(28)20-4-3-13-26(20)32(29,30)19-11-7-17(24)8-12-19/h5-12,20H,3-4,13H2,1-2H3 |
InChI Key |
NFMMWRFOVMZQOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl)C)SC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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